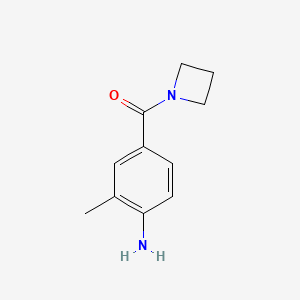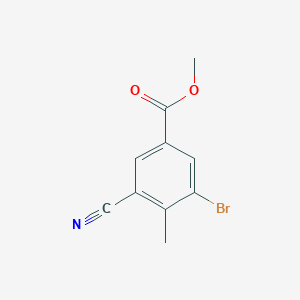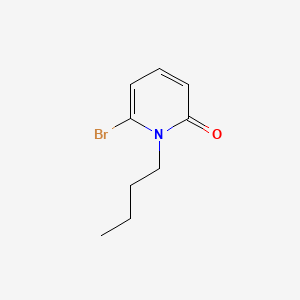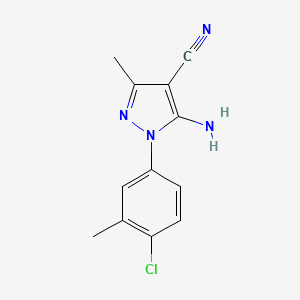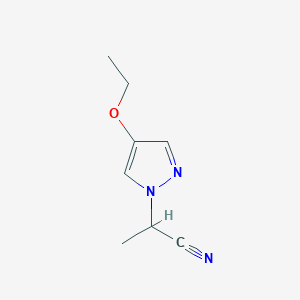![molecular formula C11H12BrF2N B1415541 1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine CAS No. 1934575-43-5](/img/structure/B1415541.png)
1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine
Vue d'ensemble
Description
“1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine” is a chemical compound with the CAS Number: 1934575-43-5 . It has a molecular weight of 276.12 . The IUPAC name for this compound is 1-(2-bromobenzyl)-3,3-difluoropyrrolidine . The compound is stored at a temperature of 28 C .
Molecular Structure Analysis
The InChI code for “1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine” is 1S/C11H12BrF2N/c12-10-4-2-1-3-9(10)7-15-6-5-11(13,14)8-15/h1-4H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique
Synthetic Chemistry
- Synthesis of Aminopyrroles : 1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine can serve as a building block for the preparation of trifluoromethyl-substituted aminopyrroles using a 2H-azirine ring expansion strategy. This synthesis approach leads to the formation of alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates and can be further transformed into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through methylation/hydrazinolysis processes (Khlebnikov et al., 2018).
Medicinal Chemistry
- Antiviral Activity : It has been used in the synthesis of oximino-piperidino-piperidine amides, which show potent anti-HIV activity. This includes modifications at the phenyl, oxime, and right-hand side amide groups in the oximino-piperidino-piperidine series (Palani et al., 2002).
Material Science
- Synthesis of Heterocycles : The compound has been utilized as a building block in radical cyclization reactions onto azoles for the synthesis of tri- and tetra-cyclic heterocycles. This process involves the use of 2-(2-Bromophenyl)ethyl groups to alkylate azoles and form intermediate aryl radicals that yield new 6-membered rings attached to azoles (Allin et al., 2005).
Biochemistry
- Anticonvulsant Activity : N-Mannich bases derived from 3-(2-bromophenyl)-pyrrolidine-2,5-diones, closely related to 1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine, have shown significant anticonvulsant activity in animal models, indicating potential applications in the treatment of epilepsy (Obniska et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(2-bromophenyl)methyl]-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2N/c12-10-4-2-1-3-9(10)7-15-6-5-11(13,14)8-15/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXZNNJJFRMWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazole, 1-[(2,5-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415461.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1415462.png)




![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine](/img/structure/B1415468.png)
